2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
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Overview
Description
2-(3-Methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a sulfonyl group, and an anilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 2-(3-hydroxy-N-(4-methylphenyl)sulfonylanilino)acetamide.
Reduction: Formation of 2-(3-methoxy-N-(4-methylphenyl)thioanilino)acetamide.
Substitution: Formation of various substituted acetamides depending on the reagents used.
Scientific Research Applications
2-(3-Methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is known to enhance the binding affinity of the compound to its targets, while the methoxy group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
- 2-(3-Chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
- 2-(3-Methoxy-N-(4-methylphenyl)thioanilino)acetamide
- 2-(3-Methoxy-N-(4-methylphenyl)aminoanilino)acetamide
Comparison: 2-(3-Methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity .
Properties
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(17)19)13-4-3-5-14(10-13)22-2/h3-10H,11H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYGYZPVUIKJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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